molecular formula C9H5Cl2NO B138555 3,7-Dichloroquinolin-4-ol CAS No. 152210-26-9

3,7-Dichloroquinolin-4-ol

Cat. No. B138555
M. Wt: 214.04 g/mol
InChI Key: IKIBHDCUGFUEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dichloroquinolin-4-ol is a chemical compound that belongs to the quinoline family. It has a molecular formula of C9H5Cl2NO and a molecular weight of 221.05 g/mol. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and material science.

Scientific Research Applications

3,7-Dichloroquinolin-4-ol has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of DNA and RNA. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a building block for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 3,7-Dichloroquinolin-4-ol is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-tumor effects through the inhibition of NF-κB signaling pathway. It has also been found to inhibit the growth of various microorganisms by disrupting their cell membrane integrity.

Biochemical And Physiological Effects

Studies have shown that 3,7-Dichloroquinolin-4-ol can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to have low toxicity levels in various cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,7-Dichloroquinolin-4-ol in lab experiments is its versatility. It can be used in various assays, such as cell viability assays, ELISA assays, and Western blotting. It also has a long shelf life and is relatively easy to store. However, one limitation of using 3,7-Dichloroquinolin-4-ol is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research of 3,7-Dichloroquinolin-4-ol. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 3,7-Dichloroquinolin-4-ol as a fluorescent probe for the detection of other biomolecules, such as proteins and lipids, could also be explored.
Conclusion
In conclusion, 3,7-Dichloroquinolin-4-ol is a versatile chemical compound that has potential applications in various scientific fields. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different areas of science.

Synthesis Methods

The synthesis of 3,7-Dichloroquinolin-4-ol can be achieved through various methods. One of the most common methods is the reaction between 3,7-dichloroquinoline and sodium hydroxide in the presence of oxygen. Another method involves the reaction between 3,7-dichloroquinoline and 4-hydroxybenzaldehyde in the presence of a base catalyst. These methods have been proven to be effective in producing high yields of 3,7-Dichloroquinolin-4-ol.

properties

CAS RN

152210-26-9

Product Name

3,7-Dichloroquinolin-4-ol

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

3,7-dichloro-1H-quinolin-4-one

InChI

InChI=1S/C9H5Cl2NO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13)

InChI Key

IKIBHDCUGFUEDH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC=C(C2=O)Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C(C2=O)Cl

synonyms

4-Quinolinol, 3,7-dichloro-

Origin of Product

United States

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